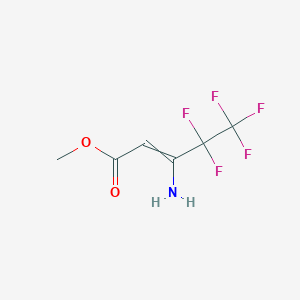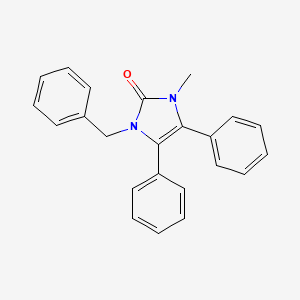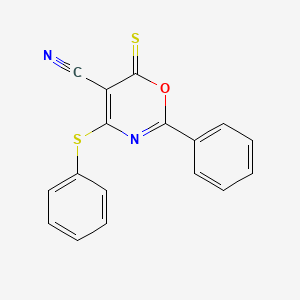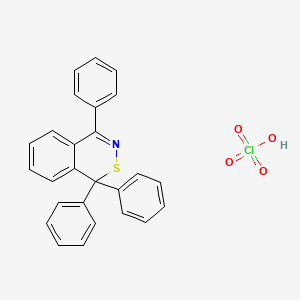
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and hydroxylation reactions to introduce the necessary functional groups .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted tetracene compounds with different functional groups .
科学的研究の応用
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: As an intermediate in the synthesis of daunorubicin, it plays a crucial role in the development of chemotherapeutic agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with cellular components. In the context of its role as a precursor to daunorubicin, the compound contributes to the inhibition of DNA synthesis in cancer cells by intercalating into the DNA strands and disrupting the replication process. This leads to the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
Doxorubicinone: Another tetracene derivative with similar chemical properties and applications.
Adriamycinone: A compound closely related to daunorubicinone, used in the synthesis of doxorubicin.
Idarubicinone: A derivative used in the synthesis of idarubicin, another chemotherapeutic agent.
Uniqueness
8-Acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups that make it an essential intermediate in the synthesis of daunorubicin. Its acetyl and hydroxyl groups play a crucial role in the biological activity of the final chemotherapeutic product .
特性
CAS番号 |
83344-26-7 |
|---|---|
分子式 |
C20H16O5 |
分子量 |
336.3 g/mol |
IUPAC名 |
8-acetyl-1,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C20H16O5/c1-9(21)10-5-6-12-11(7-10)8-14-17(19(12)24)20(25)16-13(18(14)23)3-2-4-15(16)22/h2-4,8,10,22,24H,5-7H2,1H3 |
InChIキー |
NYDFGMXECRSLQP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCC2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)


![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)




![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)

